An In-depth Technical Guide to the Physical and Chemical Properties of 6-Chloro-o-toluidine
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Chloro-o-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-o-toluidine, also known as 2-chloro-6-methylaniline, is an important chemical intermediate primarily utilized in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Its molecular structure, featuring a chlorinated and methylated aniline ring, imparts specific reactivity and physical characteristics that are crucial for its application in various synthetic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-o-toluidine, along with detailed experimental protocols for their determination and a summary of its known reactivity and stability.
Physical Properties
The physical properties of 6-Chloro-o-toluidine are summarized in the table below. These properties are essential for its handling, storage, and use in experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [2] |
| Appearance | Clear, colorless to pale purple or wine-red liquid/oil | [1] |
| Melting Point | 10-12 °C | [1] |
| Boiling Point | 215 °C (at 760 mmHg) | [1] |
| Density | 1.152 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.576 | [1] |
| Vapor Pressure | 0.151 mmHg at 25 °C | [1] |
| Flash Point | 105 °C (closed cup) | |
| Solubility | Immiscible in water; slightly soluble in chloroform and ethyl acetate. | [1] |
| CAS Number | 87-63-8 | [1] |
Chemical Properties
6-Chloro-o-toluidine exhibits chemical properties characteristic of an aromatic amine, influenced by the presence of the chloro and methyl substituents on the benzene ring.
| Property | Description | Reference |
| pKa | 2.51 ± 0.10 (Predicted) | [1] |
| Stability | Stable under normal temperatures and pressures. | [3] |
| Reactivity | Reacts with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents. | [3] |
| Decomposition | Hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases. | [3] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical properties of 6-Chloro-o-toluidine.
Determination of Melting Point
The melting point of 6-Chloro-o-toluidine, which exists as a liquid at room temperature, is determined by observing the freezing point.
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Apparatus:
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Melting point apparatus (capillary method) or a Thiele tube.[4]
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Cooling bath (e.g., ice-water or dry ice-acetone).
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Thermometer.
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Capillary tubes.
-
-
Procedure:
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A small sample of 6-Chloro-o-toluidine is introduced into a capillary tube.
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The capillary tube is placed in a cooling bath to solidify the sample.
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The solidified sample in the capillary tube is then placed in a melting point apparatus.
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The temperature is slowly raised (approximately 1-2 °C per minute) as the melting point is approached.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[5]
-
Determination of Boiling Point
The boiling point is determined using a distillation method or a micro-boiling point apparatus.[1][6]
-
Apparatus:
-
Procedure (Distillation Method):
-
A sample of 6-Chloro-o-toluidine is placed in the distilling flask along with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The sample is heated gently until it begins to boil.
-
The temperature at which the vapor and liquid are in equilibrium, indicated by a steady temperature on the thermometer as the liquid condenses, is recorded as the boiling point.[8]
-
Determination of Solubility
The solubility of 6-Chloro-o-toluidine in various solvents is determined using the shake-flask method.[9]
-
Apparatus:
-
Vials with screw caps.
-
Orbital shaker or magnetic stirrer.
-
Analytical balance.
-
Centrifuge.
-
Spectrophotometer or other suitable analytical instrument.
-
-
Procedure:
-
An excess amount of 6-Chloro-o-toluidine is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
The samples are then centrifuged to separate the undissolved solute.
-
A known aliquot of the supernatant is carefully removed and diluted.
-
The concentration of the dissolved 6-Chloro-o-toluidine in the diluted solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a standard curve).
-
The solubility is then calculated and expressed in terms of g/100 mL or other appropriate units.[10]
-
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and identification of 6-Chloro-o-toluidine.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons will likely appear as a multiplet in the aromatic region (around 6.5-7.5 ppm). The methyl group protons will be a singlet at around 2.0-2.5 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the chlorine atom being significantly affected. The methyl carbon will appear in the upfield region (around 15-25 ppm). |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region below 800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 141. Due to the presence of the chlorine atom, an M+2 peak with an intensity of about one-third of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of a methyl group, a chlorine atom, or other characteristic fragments of aromatic amines. |
Synthesis and Purification Workflow
A common method for the synthesis of 6-Chloro-o-toluidine involves the chlorination of o-nitrotoluene followed by reduction of the nitro group.[11] The purification is typically achieved through distillation and recrystallization of the hydrochloride salt.
Caption: Synthesis and purification workflow for 6-Chloro-o-toluidine.
Safety and Handling
6-Chloro-o-toluidine is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, respiratory system, and skin.[1] It is crucial to use personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[3]
Conclusion
This technical guide provides a detailed overview of the core physical and chemical properties of 6-Chloro-o-toluidine. The summarized data, experimental protocols, and synthesis workflow are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of these properties is fundamental for its safe and effective use in research and development.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. US1884776A - Manufacture of 6-chlor-o-toluidine - Google Patents [patents.google.com]
